molecular formula C15H15N3O2 B2487803 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide CAS No. 1421485-42-8

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

Cat. No. B2487803
CAS RN: 1421485-42-8
M. Wt: 269.304
InChI Key: AKEGFIYBFDIIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it suitable for use in various experiments.

Scientific Research Applications

Anticancer Properties

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing potential mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to explore its specific targets and clinical applications .

Antioxidant Activity

The compound’s quinoline moiety contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Understanding its antioxidant mechanisms can guide drug development for conditions related to oxidative damage .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential

Quinoline derivatives historically served as antimalarial agents. This compound’s unique structure warrants investigation into its antimalarial activity. Researchers explore its interactions with Plasmodium parasites and its potential as a novel antimalarial drug .

Anti-SARS-CoV-2 Activity

Given the ongoing pandemic, compounds with anti-SARS-CoV-2 potential are crucial. Preliminary studies suggest that 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide might inhibit viral replication or entry. Collaborative efforts are essential to validate its efficacy .

Antituberculosis Properties

Quinoline-based compounds have shown activity against Mycobacterium tuberculosis. Investigating this compound’s effects on tuberculosis bacteria can contribute to the development of new antitubercular drugs .

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of polyamines . Polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Polymers derived from azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . These applications suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that azetidine derivatives have been shown to function as prodrugs inside cells, presumably by facilitating cell membrane permeability . This suggests that the compound may have good bioavailability.

Result of Action

Given the potential applications of azetidine-derived polymers, it can be inferred that the compound may have a broad range of effects, including antibacterial and antimicrobial activity, co2 adsorption, chelation, materials templating, and facilitating non-viral gene transfection .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.

properties

IUPAC Name

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGFIYBFDIIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

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